N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with dimethyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions: The dimethyl groups are introduced via Friedel-Crafts alkylation, using methyl halides and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Side Chain Introduction: The side chain containing the hydroxy and methoxy groups is typically introduced through nucleophilic substitution reactions, starting from a suitable halogenated precursor.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions, use of cheaper and more readily available reagents, and implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiophene ring and carboxamide group is common in many bioactive molecules, suggesting potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated system of the thiophene ring.
Mechanism of Action
The mechanism by which N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could participate in hydrogen bonding or other interactions with biological macromolecules, while the thiophene ring could engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide: can be compared to other thiophene derivatives such as:
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)-4,5-dimethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-9-7-11(18-10(9)2)12(16)14-13(3,5-6-15)8-17-4/h7,15H,5-6,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIGISURFQMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(C)(CCO)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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